5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-(1-pyrrolidinyl)ethyl sulfide
Description
5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is a compound belonging to the class of 1,2,4-triazole derivatives.
Properties
Molecular Formula |
C21H24N4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-benzyl-4-phenyl-5-(2-pyrrolidin-1-ylethylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H24N4S/c1-3-9-18(10-4-1)17-20-22-23-21(25(20)19-11-5-2-6-12-19)26-16-15-24-13-7-8-14-24/h1-6,9-12H,7-8,13-17H2 |
InChI Key |
LSVRPFYYOKVMCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-(1-pyrrolidinyl)ethyl sulfide typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. One common method involves the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with aryl isothiocyanates, followed by cyclization to form the triazole ring . The reaction conditions often include the use of alkaline medium and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-(1-pyrrolidinyl)ethyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; typically carried out in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties
Industry: Used in the development of new materials with specific properties, such as corrosion resistance
Mechanism of Action
The mechanism of action of 5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-(1-pyrrolidinyl)ethyl sulfide involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to inhibit the synthesis of essential cellular components in bacteria and fungi . The compound may also interact with specific enzymes or receptors, leading to the disruption of key biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Exhibits similar biological activities.
2-(4-benzyl-5-(4-bromophenoxy)methyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide:
Uniqueness
5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the pyrrolidinyl group and the sulfide linkage differentiates it from other triazole derivatives and contributes to its unique properties .
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